G-Protein antagonist peptide

GPCR signaling G protein inhibition M2 muscarinic receptor

G-Protein antagonist peptide (CAS 143675-79-0) is a truncated substance P analog providing competitive, reversible inhibition at the receptor-G protein interface. Unlike pertussis toxin (irreversible) or mastoparan (agonist), this peptide enables acute, non-enzymatic blockade of Gi/Go and Gs signaling, essential for washout recovery, receptor desensitization/resensitization kinetics, and dual-pathway inhibition in reconstituted vesicle assays. Its well-defined, competitive mechanism provides a clean baseline for GPCR mutant characterization, precisely pinpointing molecular defects at the receptor-G protein coupling locus. Procure this high-purity, lyophilized peptide for definitive Gi/Go/Gs dissection that ligand-level or irreversible inhibitors cannot provide.

Molecular Formula C57H64N12O9S
Molecular Weight 1093.3 g/mol
Cat. No. B13395547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG-Protein antagonist peptide
Molecular FormulaC57H64N12O9S
Molecular Weight1093.3 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C8CCC(=O)N8
InChIInChI=1S/C57H64N12O9S/c1-79-24-23-42(51(59)72)64-55(76)46(26-33-29-60-39-16-8-5-13-36(33)39)69-57(78)48(28-35-31-62-41-18-10-7-15-38(35)41)68-54(75)45(25-32-11-3-2-4-12-32)66-56(77)47(27-34-30-61-40-17-9-6-14-37(34)40)67-53(74)44(19-21-49(58)70)65-52(73)43-20-22-50(71)63-43/h2-18,29-31,42-48,60-62H,19-28H2,1H3,(H2,58,70)(H2,59,72)(H,63,71)(H,64,76)(H,65,73)(H,66,77)(H,67,74)(H,68,75)(H,69,78)
InChIKeyWSYRBHQWMXTCHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

G-Protein Antagonist Peptide: A Substance P-Related Competitive Inhibitor of GPCR-G Protein Coupling for Gi/Go and Gs Signaling Studies


G-Protein antagonist peptide (CAS 143675-79-0) is a truncated substance P-related peptide that functions as a competitive and reversible inhibitor of G protein coupling to specific GPCRs . It directly targets the receptor-G protein interface, preventing activation of Gi or Go by M2 muscarinic acetylcholine receptors (M2 mAChR) and blocking Gs activation by β-adrenoceptors in reconstituted phospholipid vesicles [1]. Unlike pertussis toxin (PTX), which irreversibly ADP-ribosylates Gαi subunits, or mastoparan, which acts as a G-protein agonist, this peptide offers a reversible, non-enzymatic tool for dissecting Gi/Go and Gs signaling pathways without permanent cellular modification [2].

Why Generic G-Protein Modulators Cannot Replace G-Protein Antagonist Peptide in Functional Dissection of Gi/Go and Gs Pathways


Substituting G-Protein antagonist peptide with other in-class compounds such as pertussis toxin, mastoparan, or substance P receptor antagonists introduces critical experimental confounds. Pertussis toxin catalyzes irreversible ADP-ribosylation of Gαi subunits, permanently disabling Gi/Go signaling and requiring hours to take effect, making it unsuitable for acute, reversible modulation or washout studies [1]. Mastoparan, a wasp venom peptide, activates rather than inhibits G proteins, stimulating GTPase activity and promoting nucleotide exchange—directly opposing the inhibitory action required for Gi/Go pathway blockade [2]. Substance P antagonists like QWF acetate act at the ligand-binding level, selectively blocking NK1 receptor activation, whereas G-Protein antagonist peptide operates downstream at the receptor-G protein interface, providing a distinct, mechanism-based selectivity profile that is not replicated by receptor-level antagonists . These fundamental mechanistic differences render generic substitution scientifically invalid.

G-Protein Antagonist Peptide: Quantitative Evidence of Functional Antagonism, Reversibility, and Pathway Selectivity Versus Comparators


Competitive and Reversible Inhibition of M2 mAChR-Mediated Gi/Go Activation Versus Irreversible Pertussis Toxin

G-Protein antagonist peptide competitively and reversibly inhibits M2 muscarinic receptor-mediated activation of Gi and Go proteins in reconstituted phospholipid vesicles, as measured by receptor-promoted GTP hydrolysis [1]. In contrast, pertussis toxin (PTX) acts via irreversible ADP-ribosylation of Gαi subunits, requiring extended incubation times and preventing washout recovery [2]. This reversible mechanism enables acute, titratable modulation of Gi/Go signaling that is not achievable with PTX.

GPCR signaling G protein inhibition M2 muscarinic receptor Gi/Go

Dual Inhibition of Gi/Go and Gs Pathways: Functional Antagonism at Both M2 mAChR and β-Adrenoceptor

G-Protein antagonist peptide inhibits both Gi/Go activation by M2 mAChR and Gs activation by β-adrenoceptors in the same reconstituted phospholipid vesicle system [1]. This dual inhibitory profile distinguishes it from many class-specific tools. For example, pertussis toxin selectively inhibits Gi/Go but has no effect on Gs signaling [2]. Conversely, the Gαi-specific GPR domain peptide TAT-GPR completely blocks α2AR-mediated cAMP decrease at 100 nM but does not impact Gs [3]. The ability to simultaneously block Gi/Go and Gs pathways with a single peptide reagent reduces experimental variables in dual-signaling studies.

G protein inhibition Gi/Go Gs β-adrenoceptor M2 mAChR

Direct Competition with Receptor for G Protein Binding: Mechanistic Distinction from Gαi GDI Peptides

G-Protein antagonist peptide functions by directly competing with the receptor for G protein binding, a mechanism distinct from guanine nucleotide dissociation inhibitors (GDIs) such as GPR domain peptides that bind Gαi and prevent GDP release [1]. While TAT-GPR peptide suppresses G-protein coupling to the receptor by stabilizing the Gαi-GDP complex (IC50 ~100 nM for blocking α2AR cAMP response), G-Protein antagonist peptide acts at the receptor-G protein interface to competitively displace G proteins [2]. This differential mechanism is critical when studying receptor-proximal versus G protein-intrinsic regulatory processes.

G protein inhibitor GDI receptor-G protein interface mechanism of action

Optimal Use Cases for G-Protein Antagonist Peptide in GPCR Pharmacology and Cell Signaling Research


Acute, Reversible Blockade of Gi/Go Signaling in Live-Cell GPCR Assays Requiring Washout Recovery

Use G-Protein antagonist peptide when experimental design demands reversible inhibition of Gi/Go-mediated responses, such as in cAMP accumulation assays where M2 mAChR or α2AR signaling must be transiently suppressed then restored. Unlike pertussis toxin, which irreversibly inactivates Gαi for the lifetime of the cell, this peptide can be washed out to demonstrate recovery of receptor-G protein coupling [1]. This is essential for studies of receptor desensitization, resensitization, or temporal dynamics of Gi/Go signaling.

Simultaneous Inhibition of Gi/Go and Gs Pathways in Reconstituted Vesicle Systems for Mechanistic Studies

Employ this peptide in reconstituted phospholipid vesicle assays to simultaneously inhibit both Gi/Go (via M2 mAChR) and Gs (via β-adrenoceptor) signaling pathways [2]. This dual blockade simplifies experimental design when investigating receptor-independent G protein activation or when screening for compounds that may bias signaling toward Gq/11 or G12/13 pathways. The peptide's well-defined competitive mechanism provides a clean baseline for such studies.

Differentiation of Receptor-Proximal G Protein Coupling Defects from Downstream G Protein Conformational Changes

In mutant GPCR or G protein characterization studies, use G-Protein antagonist peptide to determine whether observed signaling deficits arise from impaired receptor-G protein interaction or from altered G protein nucleotide exchange dynamics. Since the peptide acts at the receptor-G protein interface by competitive displacement [3], its effect can be compared with that of GDI peptides (e.g., TAT-GPR) that directly stabilize the GDP-bound state of Gαi. Differential sensitivity to these two classes of inhibitors pinpoints the molecular locus of the defect.

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